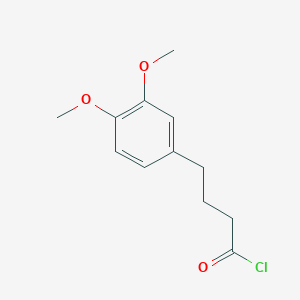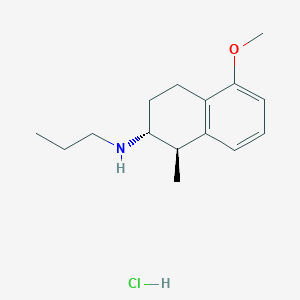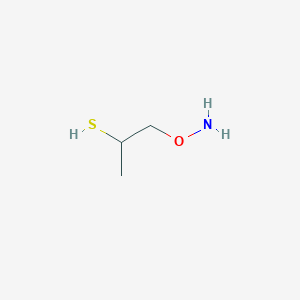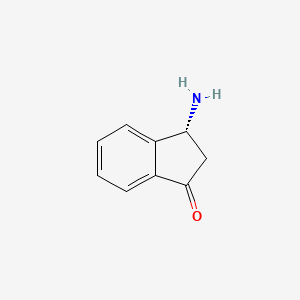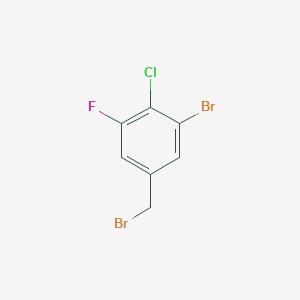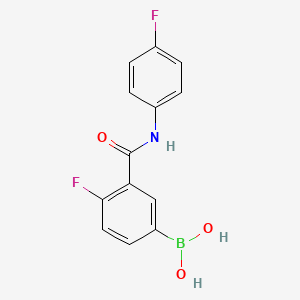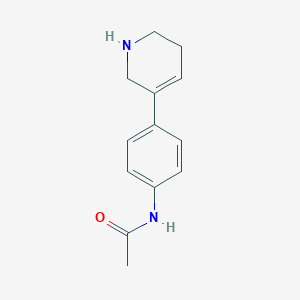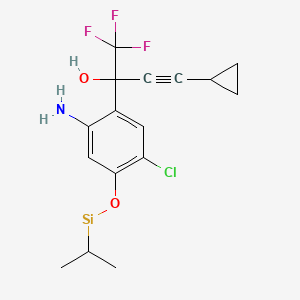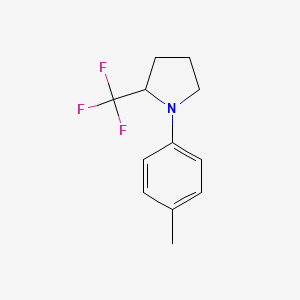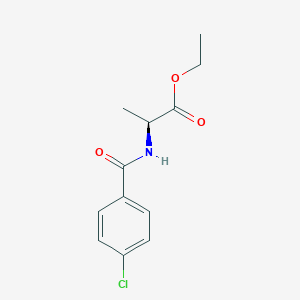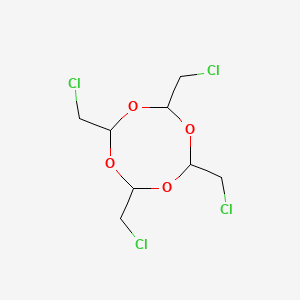
2,4,6,8-Tetrakis(chloromethyl)-1,3,5,7-tetroxocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6,8-Tetrakis(chloromethyl)-1,3,5,7-tetroxocane is a cyclic organic compound characterized by its unique eight-membered ring structure, consisting of four carbon and four oxygen atoms symmetrically distributed
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6,8-Tetrakis(chloromethyl)-1,3,5,7-tetroxocane typically involves the treatment of chloral hydrate with cold concentrated sulfuric acid. This reaction leads to the formation of a polymeric compound, which is then identified as a cyclic tetramer . The reaction conditions are crucial, as the use of cold concentrated sulfuric acid ensures the formation of the desired cyclic structure.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 2,4,6,8-Tetrakis(chloromethyl)-1,3,5,7-tetroxocane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, which can replace the chloromethyl groups.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amine derivatives, while oxidation reactions can produce carboxylic acids or aldehydes.
Scientific Research Applications
2,4,6,8-Tetrakis(chloromethyl)-1,3,5,7-tetroxocane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,6,8-Tetrakis(chloromethyl)-1,3,5,7-tetroxocane involves its interaction with various molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The compound’s unique structure allows it to participate in various chemical pathways, making it a versatile reagent in synthetic chemistry.
Comparison with Similar Compounds
2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane: This compound has a similar cyclic structure but with different substituents, leading to distinct chemical properties.
2,4,6,8-Tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione: Another cyclic compound with different functional groups, used for iodination of aromatic compounds.
Uniqueness: 2,4,6,8-Tetrakis(chloromethyl)-1,3,5,7-tetroxocane is unique due to its chloromethyl groups, which provide specific reactivity patterns not observed in similar compounds. This makes it a valuable reagent for targeted chemical modifications and synthesis.
Properties
CAS No. |
7038-25-7 |
|---|---|
Molecular Formula |
C8H12Cl4O4 |
Molecular Weight |
314.0 g/mol |
IUPAC Name |
2,4,6,8-tetrakis(chloromethyl)-1,3,5,7-tetraoxocane |
InChI |
InChI=1S/C8H12Cl4O4/c9-1-5-13-6(2-10)15-8(4-12)16-7(3-11)14-5/h5-8H,1-4H2 |
InChI Key |
FGSYJTSGMGQEGO-UHFFFAOYSA-N |
Canonical SMILES |
C(C1OC(OC(OC(O1)CCl)CCl)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


